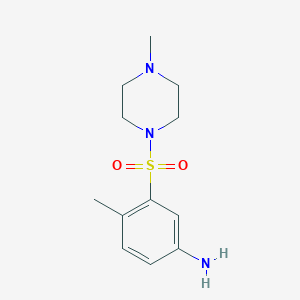![molecular formula C7H11BrClN3 B2657063 [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride CAS No. 2126178-04-7](/img/structure/B2657063.png)
[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride: is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a brominated pyrazole ring attached to a cyclopropylmethanamine group. This compound has a molecular formula of C7H11BrClN3 and a molecular weight of 252.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can also occur, especially at the brominated site.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Various oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The exact mechanism of action for [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrazole ring is crucial for binding to these targets, while the cyclopropylmethanamine group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
- 4-Bromopyrazole
- 4-Bromo-1-methyl-1H-pyrazole
- 3-Bromopyrazole
- 4-Iodopyrazole
Uniqueness: Compared to these similar compounds, [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride is unique due to its cyclopropylmethanamine group, which provides additional stability and enhances its binding affinity to molecular targets .
Properties
IUPAC Name |
[1-(4-bromopyrazol-1-yl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(4-6)7(5-9)1-2-7;/h3-4H,1-2,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZHSFMJDDTKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
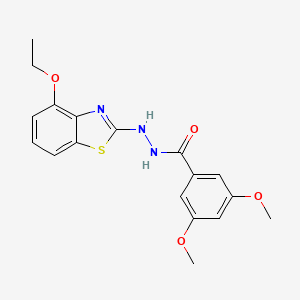
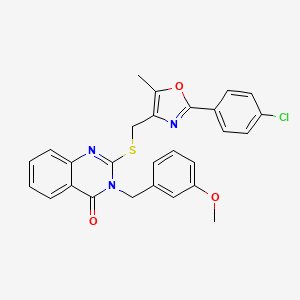

![6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2656986.png)
![(3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B2656989.png)
amine dihydrochloride](/img/new.no-structure.jpg)
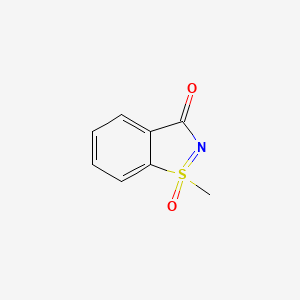

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2656994.png)
![3-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2656995.png)

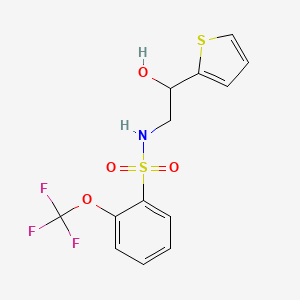
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)
